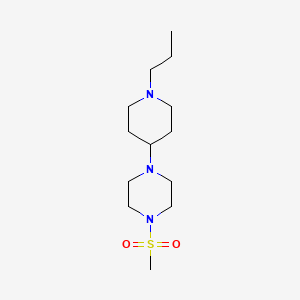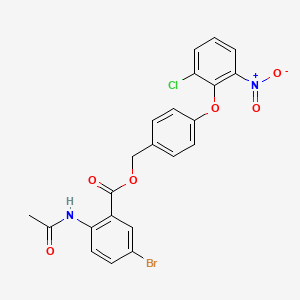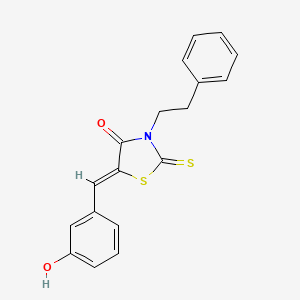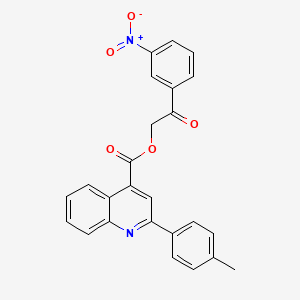
1-(Methylsulfonyl)-4-(1-propylpiperidin-4-yl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(METHYLSULFONYL)-4-(1-PROPYL-4-PIPERIDYL)PIPERAZINE is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(METHYLSULFONYL)-4-(1-PROPYL-4-PIPERIDYL)PIPERAZINE typically involves the reaction of a piperazine derivative with a suitable sulfonylating agent. One common method is the reaction of 1-propyl-4-piperidylamine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods
In an industrial setting, the production of 1-(METHYLSULFONYL)-4-(1-PROPYL-4-PIPERIDYL)PIPERAZINE may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-(METHYLSULFONYL)-4-(1-PROPYL-4-PIPERIDYL)PIPERAZINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of secondary amines.
Substitution: Formation of N-alkylated piperazine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological targets such as enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including analgesic and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(METHYLSULFONYL)-4-(1-PROPYL-4-PIPERIDYL)PIPERAZINE involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(METHYLSULFONYL)-4-(1-BUTYL-4-PIPERIDYL)PIPERAZINE
- 1-(METHYLSULFONYL)-4-(1-ETHYL-4-PIPERIDYL)PIPERAZINE
- 1-(METHYLSULFONYL)-4-(1-METHYL-4-PIPERIDYL)PIPERAZINE
Uniqueness
1-(METHYLSULFONYL)-4-(1-PROPYL-4-PIPERIDYL)PIPERAZINE is unique due to its specific substitution pattern on the piperazine ring, which can influence its pharmacological properties and reactivity. The presence of the propyl group and the methanesulfonyl moiety can affect the compound’s solubility, stability, and interaction with biological targets.
Properties
Molecular Formula |
C13H27N3O2S |
|---|---|
Molecular Weight |
289.44 g/mol |
IUPAC Name |
1-methylsulfonyl-4-(1-propylpiperidin-4-yl)piperazine |
InChI |
InChI=1S/C13H27N3O2S/c1-3-6-14-7-4-13(5-8-14)15-9-11-16(12-10-15)19(2,17)18/h13H,3-12H2,1-2H3 |
InChI Key |
XPVKQIBBTKSHJA-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1CCC(CC1)N2CCN(CC2)S(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![S-{1-[(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-1-oxopropan-2-yl} ethanethioate](/img/structure/B10879846.png)
![5-[(1H-benzotriazol-1-ylmethyl)sulfanyl]-1,3,4-thiadiazol-2-amine](/img/structure/B10879847.png)

methanone](/img/structure/B10879866.png)
![1-[(4-Ethoxyphenyl)methyl]-4-(furan-2-ylmethyl)piperazine](/img/structure/B10879872.png)

![2-(4-Bromophenoxy)-1-[4-(4-methoxybenzyl)piperazin-1-yl]ethanone](/img/structure/B10879884.png)
![2-(Naphthalen-2-yloxy)-1-[4-(pyridin-3-ylmethyl)piperazin-1-yl]ethanone](/img/structure/B10879898.png)
![1-[1-(3-Methoxybenzyl)piperidin-4-yl]-4-methylpiperazine](/img/structure/B10879900.png)

![2-(4-methoxyphenyl)-N'-({[5-(pyridin-3-yl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetyl)acetohydrazide](/img/structure/B10879912.png)
![2-[(1-phenyl-1H-1,2,4-triazol-3-yl)sulfanyl]-N-[4-(pyridin-4-ylmethyl)phenyl]acetamide](/img/structure/B10879913.png)
![1-(1-Benzylpiperidin-4-yl)-4-[(4-fluorophenyl)sulfonyl]piperazine](/img/structure/B10879918.png)
![ethyl 4-{(2E)-2-[1-(biphenyl-4-yl)ethylidene]hydrazinyl}-3-nitrobenzoate](/img/structure/B10879921.png)
